![molecular formula C23H26Cl2N4O4 B12448916 N'~1~,N'~9~-bis[(2-chlorophenyl)carbonyl]nonanedihydrazide](/img/structure/B12448916.png)
N'~1~,N'~9~-bis[(2-chlorophenyl)carbonyl]nonanedihydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~,N’~9~-bis[(2-chlorophenyl)carbonyl]nonanedihydrazide is a chemical compound known for its unique structure and properties It is characterized by the presence of two chlorophenyl groups attached to a nonanedihydrazide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~9~-bis[(2-chlorophenyl)carbonyl]nonanedihydrazide typically involves the reaction of nonanedihydrazide with 2-chlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of N’~1~,N’~9~-bis[(2-chlorophenyl)carbonyl]nonanedihydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’~1~,N’~9~-bis[(2-chlorophenyl)carbonyl]nonanedihydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The chlorophenyl groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
N’~1~,N’~9~-bis[(2-chlorophenyl)carbonyl]nonanedihydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’~1~,N’~9~-bis[(2-chlorophenyl)carbonyl]nonanedihydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’~1~,N’~9~-bis[(4-chlorophenyl)carbonyl]nonanedihydrazide
- N’~1~,N’~9~-bis[(2-(benzyloxy)benzylidene)]nonanedihydrazide
Uniqueness
N’~1~,N’~9~-bis[(2-chlorophenyl)carbonyl]nonanedihydrazide is unique due to the presence of 2-chlorophenyl groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C23H26Cl2N4O4 |
|---|---|
Molecular Weight |
493.4 g/mol |
IUPAC Name |
1-N',9-N'-bis(2-chlorobenzoyl)nonanedihydrazide |
InChI |
InChI=1S/C23H26Cl2N4O4/c24-18-12-8-6-10-16(18)22(32)28-26-20(30)14-4-2-1-3-5-15-21(31)27-29-23(33)17-11-7-9-13-19(17)25/h6-13H,1-5,14-15H2,(H,26,30)(H,27,31)(H,28,32)(H,29,33) |
InChI Key |
LTGUHCQMWINYMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)CCCCCCCC(=O)NNC(=O)C2=CC=CC=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-{9-[4-(1,3-Dioxoisoindol-2-YL)phenyl]fluoren-9-YL}phenyl)isoindole-1,3-dione](/img/structure/B12448835.png)
![6-Fluoro-2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one](/img/structure/B12448840.png)
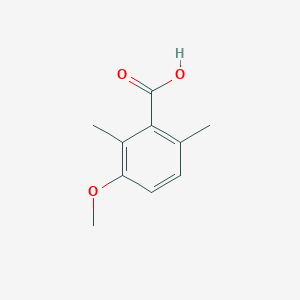
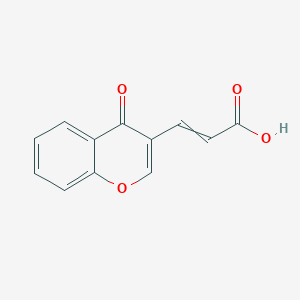
![2,3-Dimethyl-5-(3,4,5-trimethoxyphenyl)-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B12448867.png)
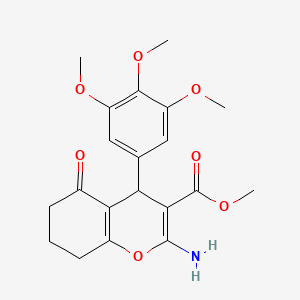
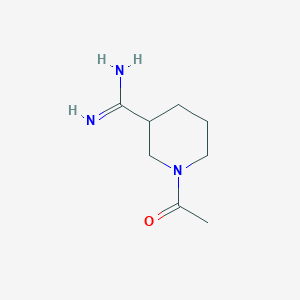
![3-chloro-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B12448875.png)
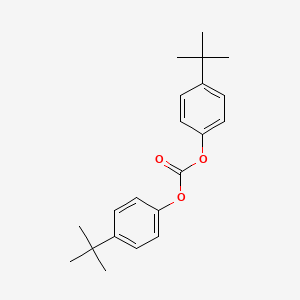

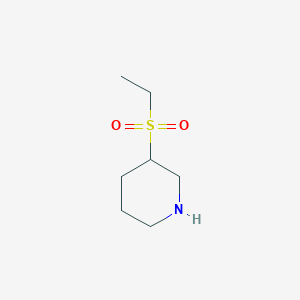
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-butoxybenzamide](/img/structure/B12448892.png)
![((3aR,4R,6R,6aR)-6-(4,6-Bis(chlorodifluoromethyl)-1H-pyrazolo-[3,4-d]-pyrimidin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol](/img/structure/B12448899.png)
![2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]-N-(1-phenylethyl)acetamide](/img/structure/B12448904.png)
